Ethyl 2-bromo-4,5-dimethoxybenzoate
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Overview
Description
Ethyl 2-bromo-4,5-dimethoxybenzoate is an organic compound with the molecular formula C11H13BrO4 It is a derivative of benzoic acid, featuring bromine and methoxy groups attached to the benzene ring
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
For instance, they can undergo Suzuki-Miyaura cross-coupling, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like our brominated benzoic acid derivative) with a halide using a palladium catalyst .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is used in the synthesis of various biologically active compounds, potentially affecting multiple biochemical pathways .
Result of Action
As a participant in the suzuki-miyaura cross-coupling reaction, it can contribute to the synthesis of various biologically active compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-4,5-dimethoxy-benzoic acid ethyl ester. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base .
Biochemical Analysis
Cellular Effects
Compounds inhibiting CYP1B1 activity are contemplated to exert beneficial effects at three stages of prostate cancer development, that is, initiation, progression, and development of drug resistance .
Molecular Mechanism
In these reactions, a hydrogen atom is removed from the benzylic position, resulting in a benzylic radical . This radical can then react with other molecules, leading to changes in gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4,5-dimethoxybenzoate typically involves the bromination of 4,5-dimethoxybenzoic acid followed by esterification. One common method starts with 3,4-dimethoxy-toluene, which undergoes directed bromination using sulfuric acid, hydrogen peroxide, and a metal bromide to yield 2-bromo-4,5-dimethoxy toluene. This intermediate is then oxidized with potassium permanganate under the catalysis of tetrabutyl ammonium bromide to produce 2-bromo-4,5-dimethoxybenzoic acid . Finally, esterification with ethanol in the presence of an acid catalyst yields this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of 2-azido-4,5-dimethoxybenzoate or 2-thio-4,5-dimethoxybenzoate.
Oxidation: Formation of 2-bromo-4,5-dimethoxybenzaldehyde or 2-bromo-4,5-dimethoxybenzoic acid.
Reduction: Formation of 2-bromo-4,5-dimethoxybenzyl alcohol.
Scientific Research Applications
Ethyl 2-bromo-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments
Comparison with Similar Compounds
Ethyl 2-bromo-4,5-dimethoxybenzoate can be compared with other similar compounds, such as:
- Ethyl 2-bromo-3,4-dimethoxybenzoate
- Ethyl 2-bromo-5,6-dimethoxybenzoate
- Mthis compound
These compounds share similar structural features but differ in the position of the bromine and methoxy groups, which can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Properties
IUPAC Name |
ethyl 2-bromo-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBJBDYYECGMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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